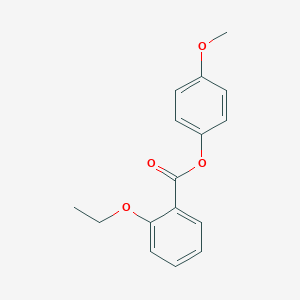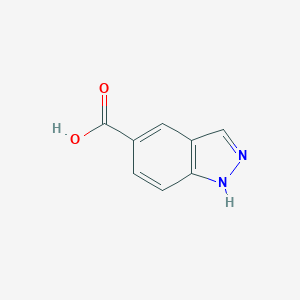![molecular formula C20H23Cl2N3 B268092 N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine, commonly known as DMBA-NEt, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), which plays a crucial role in various biological processes, including learning, memory, and inflammation. The purpose of
Applications De Recherche Scientifique
DMBA-NEt has been used extensively in scientific research to study the function and properties of the α7nAChR. This receptor is involved in various physiological and pathological processes, including inflammation, neuroprotection, and cognitive function. DMBA-NEt has been shown to selectively activate the α7nAChR, making it a valuable tool for studying the receptor's function and potential therapeutic applications.
Mécanisme D'action
DMBA-NEt selectively activates the α7nAChR by binding to the receptor's orthosteric site. This binding induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions triggers various downstream signaling pathways, including the activation of protein kinases and the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects
DMBA-NEt has been shown to have various biochemical and physiological effects, including the modulation of inflammation, neuroprotection, and cognitive function. DMBA-NEt has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. Additionally, DMBA-NEt has been shown to improve cognitive function by enhancing learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA-NEt has several advantages for lab experiments, including its high selectivity for the α7nAChR and its ability to activate the receptor without desensitization. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, DMBA-NEt has some limitations, including its complex synthesis method and its potential for off-target effects.
Orientations Futures
There are several potential future directions for DMBA-NEt research. One potential direction is the development of DMBA-NEt derivatives with improved pharmacokinetic properties and reduced off-target effects. Another potential direction is the study of DMBA-NEt in various disease models, including neurodegenerative diseases and inflammatory disorders. Additionally, the use of DMBA-NEt in combination with other compounds may lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
DMBA-NEt is typically synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carbaldehyde to form 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with N,N-dimethylethylenediamine to form DMBA-NEt. The synthesis of DMBA-NEt is a complex process that requires specialized equipment and expertise.
Propriétés
Nom du produit |
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine |
|---|---|
Formule moléculaire |
C20H23Cl2N3 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H23Cl2N3/c1-24(2)10-9-23-12-16-14-25(20-6-4-3-5-18(16)20)13-15-7-8-17(21)11-19(15)22/h3-8,11,14,23H,9-10,12-13H2,1-2H3 |
Clé InChI |
GNWXHGMSOFHVOQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CN(C)CCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)



![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
